molecular formula C19H15ClN2O3 B2717782 Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-84-5

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2717782
CAS No.: 477854-84-5
M. Wt: 354.79
InChI Key: DMZJVFFZWWDPCI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and chlorophenoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 3-chlorophenol with ethyl 2-phenyl-4,6-dichloropyrimidine-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-chlorophenoxy)butanoate
  • 4-(3-Chlorophenoxy)piperidine
  • 1-(3-Chlorophenoxy)-3-[2-(3,4-dimethoxyphenyl)ethyl]amino-2-propanol

Uniqueness

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.

Biological Activity

Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorophenoxy group and a phenyl group. Its molecular formula is C17H15ClN2O3C_{17}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 346.77 g/mol. The presence of the chlorophenoxy moiety is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : The compound may act as an agonist or antagonist for various receptors, influencing signaling pathways related to pain, inflammation, and cell growth.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Antifungal Properties : Demonstrates inhibitory effects on fungal pathogens.
  • Anticancer Potential : Shows promise in inhibiting tumor cell proliferation in vitro.

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialEscherichia coli, Staphylococcus aureusInhibition of growth at low concentrations
AntifungalCandida albicans, Aspergillus nigerSignificant reduction in fungal viability
AnticancerVarious cancer cell lines (e.g., HeLa)Induction of apoptosis and cell cycle arrest

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed that the compound inhibited the growth of E. coli and S. aureus at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM) and increased markers of apoptosis, indicating its potential as an anticancer therapeutic.

Properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZJVFFZWWDPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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